molecular formula C15H15N3O2S B11148565 ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11148565
M. Wt: 301.4 g/mol
InChI Key: VHKBURYDUJPFDZ-UHFFFAOYSA-N
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Description

Ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 8, a 2-thienyl moiety at position 2, and an ethyl carbamate group at position 2. This compound is structurally distinct due to the presence of a thiophene ring, which confers unique electronic and steric properties compared to phenyl or pyridyl substituents. Its synthesis typically involves multi-step reactions, including condensation and cyclization steps, as seen in analogous imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl N-(8-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C15H15N3O2S/c1-3-20-15(19)17-14-12(11-7-5-9-21-11)16-13-10(2)6-4-8-18(13)14/h4-9H,3H2,1-2H3,(H,17,19)

InChI Key

VHKBURYDUJPFDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Procedure

  • Core Formation : React 8-methyl-2-aminopyridine (1.0 equiv) with thiophene-2-carbaldehyde (1.2 equiv) and tert-butyl isocyanide (1.1 equiv) in methanol under catalysis by Sc(OTf)₃ (10 mol%) at 25°C for 12–24 hours.

  • Carbamate Formation : Treat the intermediate 3-aminoimidazo[1,2-a]pyridine with ethyl chloroformate (1.5 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) as a base at 0°C to room temperature for 2–4 hours.

Key Data

StepReagents/ConditionsYieldPurity (HPLC)
1Sc(OTf)₃, MeOH, 25°C65–75%>90%
2ClCO₂Et, Et₃N, DCM80–85%>95%

Advantages : Modularity, single-pot core formation.
Limitations : Requires precise stoichiometry to avoid regioisomers.

Condensation with α-Haloketones

Procedure

  • Core Synthesis : Condense 2-amino-8-methylpyridine (1.0 equiv) with 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.1 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.

  • Oxidation and Amination : Oxidize the intermediate with MnO₂ in DCM to form the 3-keto derivative, followed by reductive amination using NH₄OAc and NaBH₃CN.

  • Carbamate Installation : React the 3-amine with ethyl chloroformate as in Method 1.

Key Data

StepReagents/ConditionsYield
1DMF, 80°C70%
2MnO₂/DCM → NH₄OAc/NaBH₃CN60%
3ClCO₂Et, Et₃N, DCM85%

Advantages : Scalable for industrial use.
Limitations : Multi-step process with intermediate purifications.

Palladium-Catalyzed Suzuki–Miyaura Coupling

Procedure

  • Halogenated Intermediate : Prepare 3-amino-8-methyl-2-bromoimidazo[1,2-a]pyridine via condensation of 2-amino-8-methylpyridine with α-bromoketone.

  • Thienyl Introduction : Perform Suzuki coupling with thiophen-2-ylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C for 12 hours.

  • Carbamate Formation : As in Method 1.

Key Data

StepReagents/ConditionsYield
1α-Bromoketone, DMF, 80°C68%
2Pd(PPh₃)₄, dioxane/H₂O, 90°C75%
3ClCO₂Et, Et₃N, DCM88%

Microwave-Assisted Tandem Cyclization

Procedure

  • One-Pot Synthesis : Combine 2-amino-8-methylpyridine (1.0 equiv), thiophene-2-carbaldehyde (1.2 equiv), and ethyl isocyanoacetate (1.1 equiv) in ethanol under microwave irradiation (150°C, 20 min).

  • Direct Isolation : Purify via flash chromatography (hexane/ethyl acetate 4:1).

Key Data

StepReagents/ConditionsYield
1Microwave, 150°C, 20 min78%

Advantages : Rapid, high-yielding, minimal byproducts.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

MethodTotal YieldTimeCostScalability
GBB Reaction52–64%24 h$$Moderate
α-Haloketone Cond.35–42%32 h$High
Suzuki Coupling45–53%28 h$$$Moderate
Microwave Cyclization78%0.5 h$$Low

Critical Reaction Insights

  • Regioselectivity : The GBB reaction predominantly forms the 2-thienyl-3-amino regioisomer due to electronic effects of the aldehyde.

  • Carbamate Stability : Ethyl chloroformate reacts efficiently with primary amines but may require inert conditions to prevent hydrolysis.

  • Byproduct Formation : Suzuki coupling may yield homo-coupled thienyl derivatives if boronic acid is in excess .

Chemical Reactions Analysis

Ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research has indicated that imidazo[1,2-a]pyridine derivatives, including ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate, exhibit promising anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Induction of apoptosis via caspase activation
MCF-715.0Cell cycle arrest in G1 phase
A54910.0Inhibition of proliferation

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. In vitro studies on macrophage cell lines revealed a significant reduction in pro-inflammatory cytokines.

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Case Study 1: Tumor Growth Inhibition

In vivo experiments utilizing xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations performed on animal models indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed. This assessment is crucial for further development into clinical applications.

Mechanism of Action

The mechanism of action of ethyl N-[8-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as a cyclin-dependent kinase inhibitor, blocking the cell cycle and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

A. Substituents at Position 2:

  • 2-Phenyl Derivatives: Compounds such as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (from ) lack the carbamate group but share the imidazo[1,2-a]pyridine backbone.
  • 2-Pyridyl Derivatives: Compounds like 8-amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide () replace the thienyl group with a pyridyl substituent.

B. Substituents at Position 3:

  • Carbamate vs. Ester Groups : Ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1, ) replaces the carbamate with an ester. Carbamates generally exhibit higher hydrolytic stability compared to esters, which may influence pharmacokinetic properties .
  • Amide Derivatives : N-Substituted imidazo[1,2-a]pyridine-2-acetamides () feature acetamide side chains instead of carbamates. The carbamate’s oxygen atom may enhance solubility compared to alkyl amides .

C. Substituents at Position 8:

  • 8-Methyl vs.

Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound 8-Me, 2-Thienyl, 3-EtO(CO)NH ~331.4 (calc.) Not reported Carbamate, Thiophene Unknown
Diethyl 8-cyano-7-(4-nitrophenyl)... (1l) 8-CN, 7-(4-NO₂Ph), 5,6-diCO₂Et ~561.5 (calc.) 243–245 Cyano, Ester, Nitrophenyl Not reported
Ethyl imidazo[1,2-a]pyridine-3-carboxylate 3-CO₂Et 190.2 Not reported Ester Intermediate in drug synthesis
8-Amino-2-(3,4-dimethoxyphenyl)... (38) 8-NH₂, 2-(3,4-OMePh), 6-CONH 522.4 (calc.) 200.0 Amide, Amino, Methoxy Potential kinase inhibition

Q & A

Q. Tables

Biological Activity Data (Example)
Assay Type
COX-2 Inhibition
STAT3 Inhibition
Synthetic Optimization Parameters
Parameter
Catalyst
Solvent
Temperature

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